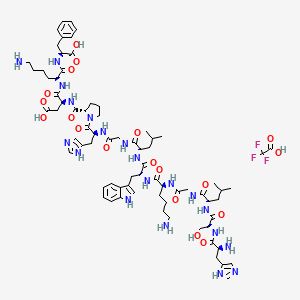

PLP (139-151) (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PLP (139-151) (sal de trifluoroacetato) es un fragmento peptídico encefalitogénico derivado de la proteína proteolípida de mielina (PLP). Este compuesto es conocido por su capacidad para inducir encefalomielitis autoinmune experimental (EAE), un modelo para la esclerosis múltiple, en animales de laboratorio . La secuencia peptídica de PLP (139-151) es L-histidil-L-seril-L-leucylglycyl-L-lisyl-L-triptophyl-L-leucylglycyl-L-histidyl-L-prolyl-L-α-aspartyl-L-lisyl-L-fenilalanina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

PLP (139-151) (sal de trifluoroacetato) se sintetiza mediante síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso generalmente incluye los siguientes pasos:

Carga de Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se agrega el siguiente aminoácido protegido y se acopla a la cadena peptídica en crecimiento.

Repetición: Se repiten los pasos 2 y 3 hasta obtener la secuencia peptídica deseada.

Escisión y Desprotección: El péptido completo se escinde de la resina y se desprotege para obtener el producto final.

Métodos de Producción Industrial

La producción industrial de PLP (139-151) (sal de trifluoroacetato) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia. El proceso se optimiza para el rendimiento y la pureza, y se implementan estrictas medidas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de Reacciones

PLP (139-151) (sal de trifluoroacetato) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Es relativamente estable en condiciones fisiológicas, pero puede ser hidrolizado por enzimas proteolíticas.

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N'-diisopropilcarbodiimida (DIC), O-benzotriazol-N,N,N',N'-tetrametil-uronium-hexafluoro-fosfato (HBTU)

Reactivos de Desprotección: Ácido trifluoroacético (TFA), piperidina

Reactivos de Escisión: TFA, agua, triisopropilsilano (TIS)

Productos Principales

El producto principal de la síntesis es el propio péptido PLP (139-151). Durante la hidrólisis, se pueden formar fragmentos peptídicos más pequeños y aminoácidos individuales .

Aplicaciones Científicas De Investigación

PLP (139-151) (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica:

Neurociencia: Investiga los mecanismos de desmielinización y lesión axonal en el sistema nervioso central.

Autoinmunidad: Estudia la respuesta inmune y el papel de las células T específicas en las enfermedades autoinmunes.

Desarrollo de Medicamentos: Evalúa la eficacia de nuevos agentes terapéuticos dirigidos a la esclerosis múltiple y otros trastornos neurodegenerativos.

Mecanismo De Acción

PLP (139-151) (sal de trifluoroacetato) ejerce sus efectos imitando un fragmento de la proteína proteolípida de mielina. Cuando se introduce en animales de laboratorio, induce una respuesta autoinmune, lo que lleva a la formación de focos inflamatorios, lesión axonal y desmielinización en la médula espinal. Este proceso implica la activación de células T específicas que reconocen el péptido, lo que lleva a un ataque inmunomediado contra la vaina de mielina .

Comparación Con Compuestos Similares

Compuestos Similares

[Leu144, Arg147]-PLP (139-151) (sal de trifluoroacetato): Un fragmento peptídico mutante con sustituciones en las posiciones 144 y 147.

PLP (178-191): Otro fragmento peptídico de la proteína proteolípida de mielina utilizado en aplicaciones de investigación similares.

Glucoproteína de Oligodendrocitos de Mielina (MOG) (92-106): Un péptido utilizado para inducir EAE en ratones.

Singularidad

PLP (139-151) (sal de trifluoroacetato) es único debido a su secuencia específica y su capacidad para inducir EAE de forma fiable en animales de laboratorio. Esto lo convierte en una herramienta valiosa para estudiar la esclerosis múltiple y probar posibles agentes terapéuticos .

Propiedades

Fórmula molecular |

C74H105F3N20O19 |

|---|---|

Peso molecular |

1635.7 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C72H104N20O17.C2HF3O2/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44;3-2(4,5)1(6)7/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109);(H,6,7)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-;/m0./s1 |

Clave InChI |

XUIHONJLEQCVEQ-OVFYYFFASA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

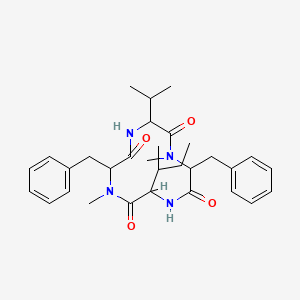

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)

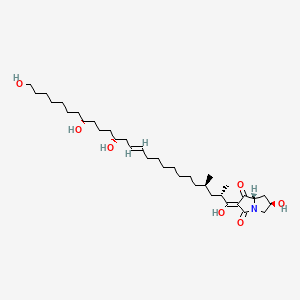

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)